4-(Methylamino)naphthalen-1-ol
Description
4-(Methylamino)naphthalen-1-ol is a naphthol derivative featuring a methylamino (-NHCH₃) substituent at the 4-position of the naphthalene ring. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the production of antidepressants like duloxetine and its analogs . Its structure enables diverse reactivity, including participation in tautomerism, coordination chemistry, and electrophilic substitution, making it valuable for designing bioactive molecules and dyes .
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-(methylamino)naphthalen-1-ol |
InChI |
InChI=1S/C11H11NO/c1-12-10-6-7-11(13)9-5-3-2-4-8(9)10/h2-7,12-13H,1H3 |
InChI Key |
YEJJUWPHXGQPCZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C2=CC=CC=C21)O |
Origin of Product |
United States |
Comparison with Similar Compounds
4-(Quinolin-8-yldiazenyl)naphthalen-1-ol
- Synthesis : Prepared via diazo-coupling reactions, characterized by PM3 semi-empirical methods for vibrational frequency analysis .
- Properties : Exhibits distinct IR peaks for azo (-N=N-) and hydroxyl (-OH) groups. Theoretical and experimental vibrational frequencies show deviations ≤5%, attributed to computational approximations .
- Applications : Used as a dye and adsorbent due to its conjugated π-system .
Comparison with 4-(Methylamino)naphthalen-1-ol:
- Reactivity: The azo group in the former enables chromophore properties, while the methylamino group in the latter enhances nucleophilicity for pharmaceutical derivatization .
- Spectroscopy: Both show diagnostic IR peaks for -OH (3400–3600 cm⁻¹), but azo derivatives exhibit additional peaks at ~1500 cm⁻¹ for -N=N- .
Substituted Naphthalen-1-ol Derivatives
4-Methoxynaphthalen-1-ol (CAS 84-85-5)
4-Fluoronaphthalen-1-ol (CAS 315-53-7)
Table 1: Physical Properties of Substituted Naphthalen-1-ol Derivatives
| Compound | Melting Point (°C) | logP | Key Functional Group |
|---|---|---|---|
| This compound | 180–182* | 1.2 | -NHCH₃ |
| 4-Methoxynaphthalen-1-ol | 95–97 | 2.8 | -OCH₃ |
| 4-Fluoronaphthalen-1-ol | 110–112 | 1.9 | -F |
Amino-Substituted Analogs
4-Amino-2-methylnaphthalen-1-ol Hydrochloride (CAS 83-70-5)
Comparison :
- Bioactivity: this compound derivatives show higher antitubercular activity (MIC ~0.5 µg/mL) than amino-substituted analogs due to improved membrane permeability .
- Tautomerism: Both compounds exhibit keto-enol tautomerism, but the methylamino group in this compound stabilizes the enol form, enhancing coordination with metal ions .
Pharmaceutical Derivatives
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